molecular formula C15H18ClNO2 B13305416 1-(3-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one

1-(3-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one

Cat. No.: B13305416
M. Wt: 279.76 g/mol
InChI Key: BNOOZJADTFRJIN-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones This compound is characterized by the presence of a chlorophenyl group and a methylpropanoyl group attached to a piperidinone ring

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.

    Attachment of the Methylpropanoyl Group: The final step involves the acylation of the piperidinone ring with a methylpropanoyl chloride under suitable reaction conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control. Major products formed from these reactions vary based on the type of reaction and the specific reagents used.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)-3-(2-methylbutanoyl)piperidin-2-one: This compound has a similar structure but with a different acyl group, leading to variations in its chemical properties and reactivity.

    1-(4-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one: The position of the chlorine atom on the phenyl ring is different, which can affect the compound’s reactivity and interaction with other molecules.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H18ClNO2

Molecular Weight

279.76 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one

InChI

InChI=1S/C15H18ClNO2/c1-10(2)14(18)13-7-4-8-17(15(13)19)12-6-3-5-11(16)9-12/h3,5-6,9-10,13H,4,7-8H2,1-2H3

InChI Key

BNOOZJADTFRJIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1CCCN(C1=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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